![molecular formula C10H8BrClN4S B3216630 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide CAS No. 1172271-74-7](/img/structure/B3216630.png)
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide
Vue d'ensemble
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 1172271-74-7 . It has a molecular weight of 331.62 . The compound is essentially planar .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN4S.BrH/c11-7-3-1-6 (2-4-7)8-5-15-10 (13-8)16-9 (12)14-15;/h1-5H, (H2,12,14);1H . The molecule is essentially planar . There are deviations in the bond angles around the sp2 atoms C1 and C6 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide, focusing on six unique applications:
Anticancer Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide: has shown promising results in anticancer research. Its structure allows it to interact with cancer cell DNA, inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated its effectiveness against various cancer cell lines, making it a potential candidate for developing new anticancer drugs .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing strong inhibitory effects. Its ability to disrupt microbial cell walls and interfere with essential enzymes makes it a valuable agent in the development of new antibiotics .
Antitubercular Research
Research has highlighted the potential of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide in antitubercular applications. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a promising candidate for new treatments, especially in drug-resistant TB cases .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown high efficacy against various fungal pathogens, including Candida species. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways, which could lead to the development of new antifungal therapies .
Anti-inflammatory Applications
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide: has potential anti-inflammatory effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antitubercular activity , suggesting potential targets within these types of cells.
Mode of Action
It is known that similar compounds can inhibit the growth rate in one or more cell lines , suggesting a potential cytostatic or cytotoxic effect.
Biochemical Pathways
Given its potential antimicrobial and antitubercular activity , it may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
Similar compounds have been shown to have antimicrobial and antitubercular activity , suggesting that this compound may also have similar effects.
Action Environment
Similar compounds have been shown to retain their activity under a variety of conditions , suggesting that this compound may also be stable and effective in different environments.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODRRLLKWYBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



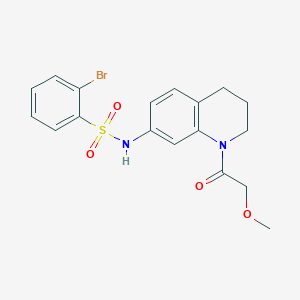

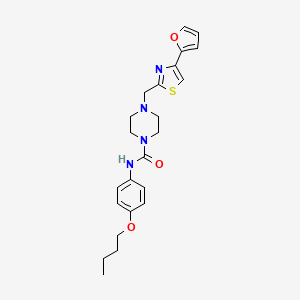

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3216575.png)
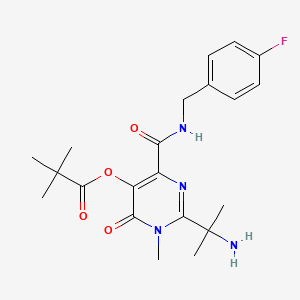
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216584.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3216587.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B3216605.png)
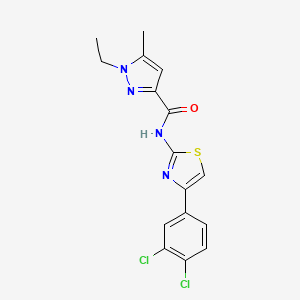
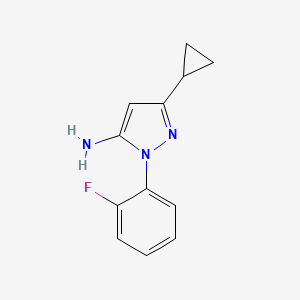
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216642.png)
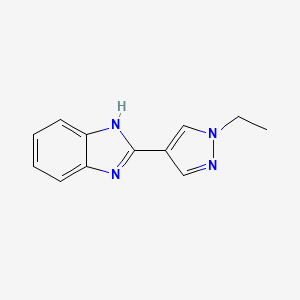
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)